EMD-1204831
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMD1204831; EMD-1204831; EMD 1204831. |
Origin of Product |
United States |
Molecular Pathophysiology of C Met Dysregulation in Malignancy
Physiological Roles of c-Met in Cellular Development and Tissue Repair
Under normal physiological conditions, the HGF/c-Met signaling pathway is integral to many essential biological processes. It plays a pivotal role in embryonic development, particularly in organogenesis and the migration of muscle progenitor cells. abbviescience.comnih.govfrontiersin.org In adults, c-Met signaling is critical for tissue regeneration, wound healing, and the protection of cells from damage. abbviescience.comnih.govdovepress.com The pathway regulates a variety of cellular responses, including proliferation, motility (scattering), survival, and morphogenesis, which are tightly controlled to maintain tissue homeostasis. nih.govdovepress.commdpi.com
Aberrant c-Met Activation Mechanisms in Cancer Progression
In malignancies, the tightly regulated c-Met signaling pathway becomes constitutively active through various molecular alterations, driving tumor progression and metastasis. nih.govnih.govopenaccessjournals.com
One of the most common mechanisms for c-Met activation in cancer is the amplification of the MET gene, which is located on chromosome 7q31.2. nih.govmdpi.comoncotarget.com This amplification leads to an increased number of gene copies, resulting in the significant overexpression of the c-Met protein on the tumor cell surface. nih.govnih.gov High levels of c-Met expression, which can also arise from transcriptional upregulation independent of gene amplification, are observed in a wide array of solid tumors, including gastric, colorectal, and non-small cell lung cancers, and are often associated with advanced disease and a poor prognosis. cancernetwork.comnih.govoncotarget.comnih.gov
Genetic mutations within the MET proto-oncogene can lead to a constitutively active receptor that signals independently of HGF binding. nih.govnih.govdovepress.com These activating mutations have been identified in several functional domains of the receptor, including the kinase domain (implicated in hereditary papillary renal cell carcinoma), the juxtamembrane domain, and the extracellular SEMA domain. nih.govcancernetwork.comelifesciences.org
A distinct class of mutations affects the mRNA splicing sites of MET exon 14. cancernetwork.commdpi.com These mutations cause the entire exon to be skipped during mRNA processing, resulting in the deletion of the juxtamembrane domain. mdpi.comelifesciences.org This domain contains a critical tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase c-Cbl, which targets the receptor for degradation. cancernetwork.com The loss of this regulatory site prevents receptor downregulation, leading to aberrant c-Met accumulation, prolonged signaling, and unchecked cellular proliferation. mdpi.comamegroups.org
Aberrant c-Met signaling can also be driven by the overproduction of its ligand, HGF. This occurs through two primary mechanisms:
Paracrine Activation: In this scenario, mesenchymal or stromal cells within the tumor microenvironment secrete high levels of HGF, which then stimulates c-Met receptors on adjacent cancer cells. nih.govnih.gov
Autocrine Activation: In some cases, cancer cells acquire the ability to produce their own HGF, establishing a self-stimulatory loop that continuously drives proliferation and invasion. oup.comaacrjournals.org
Both autocrine and paracrine loops are significant contributors to the progression and dissemination of various cancers. nih.govoup.com
Table 1: Mechanisms of Aberrant c-Met Activation in Cancer
Mechanism Molecular Consequence Functional Outcome Associated Cancers (Examples) Gene Amplification Increased copy number of the MET gene. Massive overexpression of c-Met protein, leading to ligand-independent signaling. [7, 16] Gastric, Colorectal, NSCLC. [7, 14, 16] Protein Overexpression Increased c-Met protein levels due to transcriptional upregulation. Enhanced sensitivity to HGF and potential for ligand-independent signaling. [4, 7] Lung, Breast, Liver, Kidney. researchgate.net Activating Mutations Point mutations in the kinase or juxtamembrane domains. Constitutive kinase activity without HGF binding. [6, 20] Hereditary Papillary Renal Cell Carcinoma, NSCLC, Head and Neck Cancer. [13, 28] Exon 14 Skipping Splicing mutations leading to deletion of the juxtamembrane domain. Impaired receptor ubiquitination and degradation, leading to prolonged signaling. [3, 29] NSCLC. [2, 29] Autocrine/Paracrine Loops Overexpression of HGF by tumor or stromal cells. Sustained ligand-dependent activation of c-Met. [4, 10] Glioblastoma, Breast Carcinoma, Osteosarcoma. nih.gov
Downstream Signaling Cascades Orchestrated by c-Met in Oncogenesis
The activation of the c-Met receptor initiates a cascade of intracellular signaling events that drive the malignant phenotype. Upon phosphorylation, the receptor's C-terminal tail becomes a docking site for numerous adaptor proteins and enzymes, including GRB2, GAB1, SHC, and SRC, which in turn activate several key downstream pathways. nih.gov
The PI3K/AKT pathway is a central mediator of the pro-survival and proliferative signals emanating from c-Met. nih.govbmbreports.org Activation occurs when the p85 regulatory subunit of PI3K binds to the phosphorylated c-Met receptor, either directly or indirectly through the adaptor protein GAB1. nih.govmdpi.com This engagement activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). mdpi.com PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). mdpi.commdpi.com Once active, AKT phosphorylates a multitude of substrates that collectively promote cell survival by inhibiting pro-apoptotic factors (e.g., BAD, FOXO) and enhance cell growth, metabolism, and proliferation through effectors like mTOR and GSK3β. mdpi.com
Table 2: Key Components of the c-Met/PI3K/AKT Signaling Pathway
Protein Primary Function in the Pathway c-Met Receptor Tyrosine Kinase; initiates signaling upon HGF binding or aberrant activation. cancer.gov GAB1 Scaffolding/adaptor protein that binds to activated c-Met and recruits PI3K. [3, 4] PI3K (Phosphoinositide 3-Kinase) Lipid kinase that generates PIP3 upon activation. bio-connect.nl PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) Second messenger that recruits AKT to the cell membrane. bio-connect.nl AKT (Protein Kinase B) Serine/threonine kinase that promotes cell survival, growth, and proliferation. [3, 5] mTOR (mammalian Target of Rapamycin) Downstream effector of AKT that regulates protein synthesis and cell growth. bio-connect.nl
Table of Compounds Mentioned
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical downstream effector of c-Met signaling. nih.gov Upon c-Met activation, a cascade of protein phosphorylation events is initiated, leading to the activation of MAPK/ERK, which in turn regulates gene expression related to cell proliferation and survival. nih.govdrugbank.com
EMD-1204831 has been shown to potently inhibit the MAPK/ERK pathway by blocking the initial c-Met phosphorylation. mdpi.com In preclinical studies, treatment with this compound led to a dose-dependent inhibition of ERK1/2 phosphorylation in various cancer cell lines. drugbank.com For instance, in EBC-1 lung cancer cells, which harbor a MET amplification, this compound efficiently inhibited ERK phosphorylation. drugbank.com This inhibition of the MAPK/ERK pathway is a key mechanism through which this compound exerts its anti-tumor effects. researchgate.net Research has also shown that combining this compound with inhibitors of MEK, a kinase within the MAPK pathway, may help overcome resistance to MET inhibitors that can arise from mutations in the RAS gene. drugbank.com
JAK/STAT Signaling
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another important signaling route activated by c-Met. nih.gov This pathway plays a crucial role in cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of the JAK/STAT pathway is implicated in various malignancies.
This compound impedes the activation of the JAK/STAT pathway by blocking the autophosphorylation of the c-Met receptor. drugbank.com This prevents the recruitment and phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene transcription. nih.gov While direct and detailed mechanistic studies on this compound's effect on every component of the JAK/STAT pathway are less extensively documented than for the MAPK/ERK pathway, its role in suppressing STAT3 phosphorylation has been noted. d-nb.info The inhibition of STAT signaling is a significant contributor to the anti-proliferative and pro-apoptotic effects of this compound in c-Met driven cancers. drugbank.comnih.gov
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. nih.gov There is growing evidence of crosstalk between the HGF/c-Met axis and the NF-κB pathway. nih.gov Activation of c-Met can lead to the activation of the NF-κB signaling cascade, which in turn can promote the expression of genes involved in tumor progression and metastasis. nih.gov
Studies have indicated that inhibition of c-Met by compounds like this compound can suppress the NF-κB pathway. For example, in osteoblasts and bone marrow stromal cells, the c-Met inhibitor tepotinib (B1684694) was shown to suppress HGF-induced RANKL expression by inhibiting the Met/NF-κB signaling pathway. While the direct interaction points between this compound and the NF-κB components are still an area of active research, the suppression of this pathway is considered a part of its multi-faceted anti-cancer activity.
Other Associated Signaling Hubs
Beyond the aforementioned pathways, this compound's inhibition of c-Met affects other crucial signaling hubs, most notably the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. The PI3K/Akt pathway is central to regulating cell survival, growth, and metabolism, and its aberrant activation is a hallmark of many cancers. drugbank.com
This compound effectively blocks MET-dependent downstream signaling through the PI3K/Akt pathway in a dose-dependent manner. mdpi.com Preclinical studies have demonstrated that this compound leads to a significant reduction in the phosphorylation of Akt in various cancer cell lines, including lung and gastric cancer models. nih.govdrugbank.com This inhibition of the PI3K/Akt pathway is critical for the induction of apoptosis and the suppression of tumor growth observed with this compound treatment. nih.gov
The table below summarizes the inhibitory concentrations (IC50) of this compound (Tepotinib) on c-Met and downstream signaling molecules in different cancer cell lines from preclinical research.
| Cell Line | Cancer Type | Target | IC50 (nmol/L) | Reference |
| EBC-1 | Lung Cancer | c-Met Phosphorylation | 9.2 | drugbank.com |
| EBC-1 | Lung Cancer | Gab1 Phosphorylation | 3.4 | drugbank.com |
| EBC-1 | Lung Cancer | Akt Phosphorylation | Low/Sub-nanomolar | drugbank.com |
| EBC-1 | Lung Cancer | ERK Phosphorylation | Low/Sub-nanomolar | drugbank.com |
| Hs746T | Gastric Cancer | c-Met Phosphorylation | 2.5 | drugbank.com |
| GTL-16 | Gastric Cancer | c-Met Phosphorylation | 2.9 | drugbank.com |
| A549 | Lung Cancer | HGF-mediated c-Met Phosphorylation | 5.4 | drugbank.com |
| MKN-45 | Gastric Cancer | Cell Growth | 7 | drugbank.com |
| SNU-620 | Gastric Cancer | Cell Growth | 9 | drugbank.com |
Mechanistic Elucidation of Emd 1204831 As a C Met Inhibitor
Target Specificity and Potency of EMD-1204831
The efficacy of a targeted kinase inhibitor is determined by its potency against the intended target and its specificity, which minimizes off-target effects. This compound has been characterized as a potent and highly selective inhibitor of the c-Met receptor. nih.govmedchemexpress.com
This compound demonstrates potent suppression of c-Met receptor tyrosine kinase activity. nih.gov In vitro studies have consistently measured its inhibitory concentration (IC50) in the low nanomolar range. One study reported an IC50 value of 9 nmol/L for c-Met. nih.govmedchemexpress.com Another investigation found IC50 values of 12 nM in enzymatic assays and 15 nM in cellular assays, confirming its strong inhibitory effect on c-Met kinase activity. aacrjournals.org
| Assay Type | IC50 Value | Reference |
|---|---|---|
| Enzymatic Assay | 9 nM | nih.govmedchemexpress.com |
| Enzymatic Assay | 12 nM | aacrjournals.org |
| Cellular Assay | 15 nM | aacrjournals.org |
A key feature of this compound is its high degree of selectivity for c-Met. When tested against a large panel of other kinases, it showed minimal activity, underscoring its specificity. nih.govaacrjournals.org In one study, the selectivity of this compound was assessed against a panel of 242 human kinases, where it was found to be highly selective for c-Met. nih.gov Even at concentrations over 1,000 times its IC50 for c-Met, the compound did not significantly inhibit other kinases. researchgate.net Another comprehensive screen against more than 400 potential off-targets, which included not only kinases but also G-protein coupled receptors (GPCRs), ion channels, and transporters, further confirmed its exquisite selectivity profile. aacrjournals.org This high selectivity suggests a lower likelihood of off-target effects that can arise from the inhibition of other essential kinases. nih.govreactionbiology.com
| Kinase Panel Size | Selectivity Observation | Reference |
|---|---|---|
| 242 Human Kinases | Highly selective for c-Met. | nih.gov |
| >400 Off-Targets (Kinases, GPCRs, etc.) | Exquisite selectivity. | aacrjournals.org |
Molecular Interactions and Binding Dynamics with c-Met
The molecular interaction of this compound with the c-Met kinase domain underpins its inhibitory activity. While the specific co-crystal structure of this compound with c-Met is not detailed in the provided sources, information from a precursor compound offers insight into the likely binding mode. Structural analysis of an initial lead compound, from which this compound was optimized, revealed that it binds to the ATP-binding site of the c-Met kinase domain in a "DFG-in" conformation. aacrjournals.org This conformation is typical for type I kinase inhibitors. The binding involved critical interactions with amino acid residues in the hinge region, specifically forming hydrogen bonds with the main chain nitrogen atoms of Met1160 and Asp1222. aacrjournals.org This mode of binding competitively blocks ATP from accessing the kinase domain, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling. mdpi.com
Impact of this compound on c-Met Phosphorylation and Activation
By binding to the c-Met kinase domain, this compound directly interferes with the receptor's activation process, which is fundamentally dependent on autophosphorylation. mdpi.com
This compound has been shown to inhibit the autophosphorylation of the c-Met receptor in both a dose- and time-dependent manner. nih.govaacrjournals.org Phosphorylation of key tyrosine residues (Y1234/Y1235) in the activation loop of the kinase domain is a critical step for receptor activation. mdpi.comresearchgate.net Studies using immunohistochemistry in tumor xenograft models demonstrated that administration of this compound led to a significant and sustained reduction in the levels of phosphorylated c-Met. researchgate.net This inhibition of phosphorylation was observed at various time points post-treatment, indicating a durable effect of the compound on its target. aacrjournals.orgresearchgate.net The dose-dependent nature of this inhibition confirms that higher concentrations of the inhibitor lead to a more profound suppression of c-Met signaling. nih.gov
The activation of the c-Met receptor can be triggered by the binding of its ligand, hepatocyte growth factor (HGF), or can occur through ligand-independent mechanisms. nih.govyoutube.com These independent mechanisms can include gene amplification, mutations, or cross-talk with other signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway. nih.govnih.gov Research has shown that this compound is effective at inhibiting c-Met regardless of the activation mechanism. nih.govresearchgate.net It has demonstrated potent activity in preclinical models where c-Met is activated by autocrine HGF expression (ligand-dependent) as well as in models with c-Met gene amplification or oncogenic fusion proteins, which drive ligand-independent signaling. nih.govaacrjournals.org This ability to block both modes of activation makes this compound a versatile inhibitor of aberrant c-Met signaling in diverse cancer contexts. researchgate.net
Preclinical Evaluation of Emd 1204831 in Advanced Disease Models
In Vitro Cellular Responses to EMD-1204831 Treatment
This compound has demonstrated significant inhibitory effects on the viability of various human cancer cell lines, particularly those known to be dependent on the c-Met signaling pathway. researcher.life The half-maximal inhibitory concentration (IC50) for c-Met receptor tyrosine kinase activity has been determined to be 9 nmol/L. researchgate.net Studies have shown a strong correlation between the levels of c-Met expression and phosphorylation and the sensitivity of tumor cells to this compound. researcher.life
In a panel of human cancer cell lines, those with high levels of c-Met and phospho-c-Met, such as EBC-1 (lung carcinoma), Hs746T (gastric carcinoma), and MKN-45 (gastric carcinoma), exhibited high sensitivity to the compound. In contrast, cell lines with low c-Met and phospho-c-Met expression, like HT29 (colorectal carcinoma) and A549 (lung carcinoma), required higher concentrations of this compound to achieve a 50% reduction in viability. researcher.life
Table 1: In Vitro Viability (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
|---|---|---|
| Hs746T | Gastric Carcinoma | 4.72 |
| EBC-1 | Lung Carcinoma | 12.1 |
| MKN-45 | Gastric Carcinoma | 49.3 |
Data compiled from supplementary materials of a 2013 study by Bladt et al. researcher.life
The c-Met signaling pathway is intrinsically linked to cellular processes that govern cell motility, including migration and invasion, which are hallmarks of metastatic cancer. researchgate.net Preclinical studies involving this compound have included assessments of its impact on these critical aspects of cancer progression. Specifically, wound healing tests were conducted on NCI-H441 lung cancer cells to monitor the effect of the compound on the closure of a cell gap over 24 hours. While these experiments were performed, detailed quantitative data from these migration assays are not available in the reviewed scientific literature. Similarly, specific data regarding the suppression of tumor cell invasion by this compound has not been detailed in the available research.
Beyond cytostatic effects, the therapeutic potential of an anticancer agent is often enhanced by its ability to induce programmed cell death in malignant cells. The evaluation of this compound has explored its role in activating these crucial pathways.
While it is suggested that the disruption of MET-mediated signal transduction by this compound may lead to cell death in tumor cells that overexpress this kinase, specific preclinical studies detailing the induction of apoptosis were not identified in the course of this review. nih.gov Consequently, there is no available data to confirm or quantify an apoptosis-inducing effect of this compound.
Recent research has uncovered a novel mechanism of action for this compound, linking it to a form of regulated cell death known as cuproptosis. This process is a copper-dependent cell death pathway. A recent study demonstrated that this compound, particularly in combination with kaempferol, had a significant inhibitory effect on the growth of glioblastoma (GBM). medchemexpress.com
The mechanism underlying this effect involves the sensitization of GBM cells to cuproptosis inducers. researcher.lifemedchemexpress.com this compound was found to inhibit the expression of the collagen type XXII α1 chain (COL22A1), a gene associated with cuproptosis. medchemexpress.comnih.gov This inhibition of COL22A1 expression appears to be a key factor in promoting cuproptosis in these cancer cells. nih.gov This finding suggests that this compound may have therapeutic potential in sensitizing cancer cells to this novel cell death modality. medchemexpress.com
The regulation of the cell cycle is a critical component of cell proliferation, and many anticancer agents exert their effects by inducing cell cycle arrest. A comprehensive review of the available scientific literature did not yield specific studies or data on the effects of this compound on cell cycle progression or the modulation of cell cycle inhibitors in cancer cells.
Regulation of Pro-Oncogenic Gene and Protein Expression (e.g., IL-8, Cyclin D1)
Pharmacodynamic analyses of this compound have revealed its ability to modulate the expression of key pro-oncogenic genes and proteins downstream of the c-Met receptor. In preclinical models, treatment with this compound led to a discernible reduction in the expression of both Interleukin-8 (IL-8) and Cyclin D1. This targeted inhibition of downstream signaling pathways underscores the compound's mechanism of action, which extends beyond the direct inhibition of c-Met phosphorylation to the regulation of factors critical for tumor proliferation and inflammation.
In Vivo Antineoplastic Activity in Xenograft Models
This compound has shown compelling in vivo antineoplastic activity in a variety of human cancer xenograft models, demonstrating its potential as a therapeutic agent. The compound's efficacy has been observed in tumors with different mechanisms of c-Met activation, highlighting its broad applicability.
Tumor Growth Inhibition and Regression in Human Cancer Xenografts
In xenograft models of human gastric carcinoma characterized by MET gene amplification, such as the Hs746T cell line, this compound has demonstrated potent tumor growth suppression. altogenlabs.com Studies have shown that treatment with this compound in these models leads to significant inhibition of tumor growth and, in some cases, complete tumor regression. reactionbiology.com The compound's activity in these high MET amplification settings highlights its therapeutic potential for this subset of gastric cancers.
Table 1: Effect of this compound on Hs746T Gastric Carcinoma Xenograft Growth
| Treatment Group | Observation | Reference |
| This compound | Potent tumor growth suppression and regression. | reactionbiology.com |
| Vehicle Control | Progressive tumor growth. | reactionbiology.com |
The efficacy of this compound has also been established in glioblastoma models, such as those using the U87-MG cell line, which exhibit autocrine expression of Hepatocyte Growth Factor (HGF), the ligand for the c-Met receptor. In these HGF-dependent models, this compound treatment has been associated with potent tumor growth suppression and regression. reactionbiology.com This demonstrates the compound's ability to effectively target c-Met signaling that is driven by ligand-dependent activation.
Table 2: Efficacy of this compound in U87-MG Glioblastoma Xenograft Model
| Treatment Group | Outcome | Reference |
| This compound | Potent tumor growth suppression and regression. | reactionbiology.com |
| Vehicle Control | Continued tumor growth. | reactionbiology.com |
Further showcasing its broad anti-c-Met activity, this compound has demonstrated excellent anti-tumor effects in vivo in xenograft models driven by oncogenic MET fusion proteins, such as TPR-Met-transformed mouse fibroblasts. In these models, which represent a distinct mechanism of c-Met activation, complete tumor regressions have been observed.
Table 3: In Vivo Activity of this compound in a TPR-Met Oncogenic Fusion Protein Xenograft Model
| Treatment Group | Result | Reference |
| This compound | Complete tumor regressions observed. | |
| Vehicle Control | Progressive tumor growth. |
Assessment of this compound Efficacy in HGF-Dependent vs. HGF-Independent Tumor Contexts
A key finding from preclinical studies is that this compound induces regression of human tumors in murine xenograft models regardless of whether c-Met activation is HGF-dependent or HGF-independent. nih.govscience.gov This indicates that the compound is effective against tumors where the c-Met pathway is activated through various mechanisms, not limited to ligand binding. This versatility is a significant attribute, suggesting a broader potential clinical utility for this compound in treating cancers with diverse modes of c-Met dysregulation. nih.govscience.gov
Pharmacodynamic Biomarkers of c-Met Inhibition in Preclinical Models
The preclinical evaluation of this compound has focused on identifying and characterizing pharmacodynamic biomarkers to confirm target engagement and understand the biological consequences of c-Met inhibition in tumor models. These studies have been instrumental in demonstrating the compound's mechanism of action and providing a rationale for its clinical development.
Analysis of c-Met Phosphorylation in Tumor Tissues
A primary pharmacodynamic biomarker for a c-Met inhibitor is the direct measurement of the phosphorylation status of the c-Met receptor itself. Preclinical studies have consistently demonstrated that this compound effectively inhibits c-Met phosphorylation in a dose-dependent manner. nih.govaacrjournals.org In various preclinical cancer models, including those with HGF-dependent and -independent c-Met activation, administration of this compound led to a significant reduction in phosphorylated c-Met levels within tumor tissues. nih.gov
In vivo studies using xenograft models have provided robust evidence of this target engagement. For instance, in mice bearing tumors derived from Hs746T gastric cancer cells, which exhibit c-Met gene amplification, a single dose of this compound resulted in a marked inhibition of c-Met auto-phosphorylation. researchgate.net This inhibition was observed to be both dose- and time-dependent, indicating a direct and measurable effect of the compound on its intended target in a living organism. aacrjournals.org The potent inhibitory activity of this compound against the c-Met receptor tyrosine kinase has been quantified in enzymatic and cellular assays, further substantiating its on-target activity. aacrjournals.org
| Assay Type | Target | IC50 Value |
| Enzymatic Assay | c-Met Kinase | 12 nM |
| Cellular Assay | c-Met Kinase | 15 nM |
This table presents the 50% inhibitory concentration (IC50) values of this compound against c-Met kinase activity. aacrjournals.org
Evaluation of Downstream Signaling Pathway Modulation
Inhibition of c-Met phosphorylation by this compound consequently leads to the modulation of downstream signaling pathways that are critical for tumor cell proliferation, survival, and migration. nih.gov Preclinical pharmacodynamic studies have successfully identified and evaluated several key downstream biomarkers that are impacted by this compound treatment. aacrjournals.org
A notable effect of this compound is the modulation of cell cycle regulatory proteins. aacrjournals.org In preclinical models, treatment with the compound led to a reduction in the expression of Cyclin D1, a key protein involved in cell cycle progression. researchgate.netaacrjournals.org Concurrently, an induction of the cell cycle inhibitor p27 was observed. researchgate.netaacrjournals.org This combined effect on Cyclin D1 and p27 provides a strong indication that this compound can arrest the cell cycle, thereby inhibiting tumor growth.
Furthermore, analysis of downstream signaling has revealed a reduction in the expression of Interleukin-8 (IL-8), a cytokine known to be involved in tumor angiogenesis and inflammation, following this compound administration. aacrjournals.org The aberrant activation of the c-Met receptor is known to be associated with a variety of human cancers, and its downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K pathways, are crucial for malignant progression. nih.govnih.gov By inhibiting c-Met, this compound effectively dampens these pro-tumorigenic signals.
| Downstream Biomarker | Effect of this compound |
| Cyclin D1 | Reduction in expression |
| p27 | Induction of expression |
| Interleukin-8 (IL-8) | Reduction in expression |
This table summarizes the observed modulation of key downstream signaling molecules following treatment with this compound in preclinical models. researchgate.netaacrjournals.org
Synergistic and Combination Research Strategies Involving Emd 1204831
Rationale for Combination Therapies Targeting the c-Met Axis
The hepatocyte growth factor (HGF)/c-Met signaling axis plays a crucial role in various cellular processes, including proliferation, scattering, morphogenesis, and survival. wikipedia.orguni.lu Aberrant activation of the c-Met pathway is frequently observed in numerous human malignancies and is associated with tumor growth, invasion, metastasis, and angiogenesis. nih.govwikipedia.orgmims.comguidetopharmacology.org Furthermore, dysregulated c-Met signaling can contribute to acquired resistance to other targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors. mims.comguidetopharmacology.orgakrivisbio.comciteab.comsci-hub.se
Given the multifaceted involvement of the c-Met axis in tumor progression and drug resistance, targeting this pathway in combination with other therapeutic agents presents a rational strategy. guidetopharmacology.orgakrivisbio.comciteab.com The aim is to achieve synergistic antitumor effects, block compensatory signaling pathways that may arise upon single-agent inhibition, and potentially overcome or prevent the development of resistance mechanisms.
Preclinical Investigations of EMD-1204831 in Conjunction with Other Therapeutic Agents
Preclinical studies have investigated the activity of this compound in combination with various other therapeutic modalities to evaluate potential synergistic interactions and enhanced antitumor effects. citeab.comfishersci.co.ukrsc.org
Synergistic Antitumor Effects with Existing Chemotherapeutic Regimens
While the provided search results offer general context on combining c-Met inhibitors with chemotherapy, specific detailed preclinical data on EMD-12044831 in combination with existing standard chemotherapeutic regimens is limited. Some preclinical data generally supports the antitumor activity of c-Met inhibitors, including this compound, when combined with chemotherapy agents. fishersci.ca However, comprehensive studies detailing synergistic effects, such as specific drug combinations, dosages used in preclinical models, and quantitative measurements of synergy (e.g., combination index values), were not extensively available within the provided results. It is noted that clinical trials combining c-Met-targeted antibodies with chemotherapy in gastric cancer have not consistently shown clear clinical benefit, but this observation pertains to antibodies and not specifically to small molecule inhibitors like this compound. flybase.org
Combined Modalities with Other Targeted Agents
Preclinical investigations have explored the combination of this compound and the related compound EMD 1214063 with other targeted therapies, particularly inhibitors of EGFR and vascular endothelial growth factor (VEGF). citeab.com Studies in non-small cell lung cancer (NSCLC) models have indicated that this compound and EMD 1214063 can be effective when combined with EGFR and VEGF inhibitors. citeab.com Combining c-Met and EGFR targeted therapies has been shown to synergistically inhibit the proliferation of drug-resistant cells both in vitro and in vivo. guidetopharmacology.orgakrivisbio.com For instance, in xenograft models of erlotinib-resistant NSCLC, combining EMD 1214063 with EGFR inhibitors like erlotinib (B232) or cetuximab resulted in enhanced tumor growth inhibition and delayed tumor re-growth. citeab.com Investigations into the combination of this compound or EMD 1214063 with VEGF inhibitors have also been conducted. citeab.com
Combination with Natural Products or Bioactive Compounds (e.g., Kaempferol)
Research has also investigated the potential of combining this compound with natural products or bioactive compounds. Notably, the combination of this compound with Kaempferol, a natural flavonoid, has been explored in the context of glioblastoma (GBM). wikipedia.orgfishersci.sewikipedia.orgwikipedia.orgwikidata.orgamericanelements.comciteab.com This combination has demonstrated a notable inhibitory effect on the growth of GBM cells in both in vitro and in animal experiments. wikipedia.orgfishersci.sewikipedia.orgamericanelements.comciteab.com Cell viability assays have indicated that the combination of this compound and Kaempferol reduced cell activity more effectively than either agent alone. fishersci.seciteab.com Similar findings were observed in colony formation assays. fishersci.sewikipedia.orgciteab.com In murine xenograft models of GBM, the combined treatment led to smaller tumor sizes compared to control groups and groups treated with single agents. fishersci.seciteab.com
Mechanistic Basis of Observed Synergism (e.g., COL22A1 Targeting)
The synergistic effects observed with the combination of this compound and Kaempferol in glioblastoma have been linked to the targeting of the cuproptosis-associated gene Collagen Type XXII Alpha 1 Chain (COL22A1). wikipedia.orgfishersci.sewikipedia.orgamericanelements.comciteab.com Network pharmacology and molecular docking analyses have identified COL22A1 as a target of Kaempferol. wikipedia.orgfishersci.sewikipedia.orgamericanelements.com Experimental evidence suggests that Kaempferol can decrease GBM cell proliferation by inhibiting the expression of COL22A1. wikipedia.orgfishersci.sewikipedia.orgamericanelements.com The combination of this compound and Kaempferol resulted in a greater inhibition of COL22A1 expression compared to individual treatments. fishersci.se Furthermore, this combination sensitized GBM cells to cuproptosis inducers via COL22A1. wikipedia.orgfishersci.sewikipedia.orgamericanelements.comciteab.com Although this compound is primarily recognized as a c-Met inhibitor, research in this specific context suggests that both this compound and Kaempferol might exert their function through a shared target, COL22A1, even though COL22A1 was not previously established as a direct target of this compound. fishersci.seciteab.com
Translational Research Perspectives and Future Academic Directions for Emd 1204831
Identification of Predictive Biomarkers for EMD-1204831 Responsiveness
A central aspect of advancing targeted therapies like this compound is the identification of patient populations most likely to benefit. Research has focused on specific molecular characteristics of tumors that confer sensitivity to c-Met inhibition. Preclinical studies have indicated that the efficacy of MET blockade is most pronounced in tumors that harbor MET genomic alterations. mdpi.com
Genomic alterations in the MET gene are primary drivers of oncogenesis in various cancers and are strong predictors of response to c-Met inhibitors. nih.gov These alterations can lead to constitutive activation of the c-Met receptor, making the tumor "addicted" to this signaling pathway. aacrjournals.org Key genomic alterations that predict sensitivity include:
MET Gene Amplification: This involves an increase in the copy number of the MET gene, leading to overexpression of the c-Met protein. nih.gov MET amplification is observed in a subset of non-small cell lung cancers (NSCLC), particularly in patients who have developed resistance to EGFR inhibitors, as well as in gastric and other cancers. nih.govresearchgate.netnih.gov High levels of c-Met expression and phosphorylation resulting from gene amplification are associated with high sensitivity to c-Met inhibitors. aacrjournals.org
MET Exon 14 Skipping Mutations: These mutations affect the mRNA splicing of the MET gene, leading to the deletion of exon 14. nih.gov This region codes for a domain involved in the negative regulation of the receptor, and its absence results in a more stable and constitutively active c-Met protein. nih.gov The presence of MET exon 14 skipping mutations has been linked to significant sensitivity to MET tyrosine kinase inhibitors. mdpi.com
| Genomic Alteration | Consequence | Associated Cancer Types (Examples) |
| MET Amplification | Increased gene copy number leading to c-Met protein overexpression and constitutive signaling. | Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, Colorectal Cancer. nih.gov |
| MET Exon 14 Skipping | Deletion of a regulatory domain, leading to increased c-Met protein stability and activity. | Non-Small Cell Lung Cancer (NSCLC), Squamous NSCLCs. mdpi.comnih.gov |
| MET Fusions | Rare events where the MET gene fuses with another gene, leading to a chimeric protein with oncogenic activity. | Various solid tumors. nih.gov |
| MET Missense Mutations | Point mutations in functional domains (e.g., kinase, SEMA) that can lead to aberrant receptor activation. | Various solid tumors. nih.govresearchgate.net |
While genomic alterations are powerful biomarkers, the expression levels of c-Met and its only known ligand, Hepatocyte Growth Factor (HGF), are also under investigation. abbviescience.comnih.gov
c-Met Protein Expression: High expression of the c-Met protein has been associated with advanced disease stage and poor prognosis in cancers such as lung and breast cancer. nih.gov However, due to the activation of redundant signaling pathways, c-Met protein expression alone is not always a sufficient predictor of response to small molecule inhibitors. abbviescience.com Tumors may express high levels of c-Met without being solely dependent on its signaling for survival. abbviescience.com
HGF Expression: The activation of c-Met can be dependent on its ligand, HGF, or it can be ligand-independent, particularly in cases of genomic alterations. nih.govresearchgate.net Preclinical studies with this compound have shown that it can induce tumor regression in murine xenograft models regardless of whether c-Met activation is HGF-dependent or independent. nih.govresearchgate.net This suggests that biomarkers should focus more on the status of the receptor itself rather than just the presence of its ligand.
Understanding Mechanisms of Potential Resistance to this compound Inhibition
As with other targeted therapies, the development of resistance is a significant clinical challenge. While specific resistance mechanisms to this compound have not been extensively detailed, knowledge from other c-Met inhibitors and related tyrosine kinase inhibitors points to several potential mechanisms. A primary mechanism of resistance involves the activation of bypass signaling pathways that circumvent the need for c-Met signaling. Research has shown that activating mutations in PIK3CA, a key gene in the PI3K/AKT pathway, can confer resistance to MET inhibition in MET-driven cancer models. researchgate.net In such cases, the cancer cell relies on the now-activated PI3K pathway for its growth and survival, rendering the inhibition of c-Met less effective. researchgate.net Overcoming this type of resistance may require combination therapies, for instance, co-targeting both MET and PI3K. researchgate.net
Exploration of this compound in Other Disease Contexts Beyond Oncology
The HGF/c-Met signaling axis is fundamental to various physiological processes beyond cell proliferation in cancer. abbviescience.comnih.gov It plays a vital role in embryonic development, organogenesis, and tissue repair and wound healing. nih.govabbviescience.com While the development and investigation of this compound have been overwhelmingly focused on its anti-tumor effects in various malignancies like lung, gastric, and brain cancers, the biological functions of its target suggest potential therapeutic relevance in other areas. nih.govresearchgate.net However, current published research has concentrated on its application in oncology, with a first-in-man trial being conducted in patients with advanced solid tumors. veeva.com There is a lack of specific studies exploring the use of this compound in non-oncological diseases such as fibrosis or in regenerative medicine, which represent potential future avenues for academic research.
Development of Novel Preclinical Models for this compound Evaluation
The initial evaluation of this compound's anti-tumor effects was conducted using traditional preclinical models, including human cancer cell lines and mouse xenograft models. nih.govresearchgate.net While these models were crucial in establishing the compound's selective c-Met inhibitory activity and its ability to induce tumor regression, there is a growing recognition of the need for more sophisticated models that better recapitulate human disease. nih.govmdpi.com
Organoids are three-dimensional (3D) cellular structures derived from stem cells that self-organize to mimic the architecture and functionality of native organs. mdpi.comacrobiosystems.com These miniature 3D models are transforming pharmaceutical research by providing platforms that more accurately reflect human physiology and disease. mdpi.comnih.gov
The use of patient-derived organoids (PDOs) offers a paradigm shift for evaluating targeted therapies like this compound. mdpi.com By culturing organoids from a patient's tumor biopsy, researchers can screen the compound against a model that retains the specific genetic and cellular characteristics of the original tumor. acrobiosystems.com This approach holds significant promise for:
Predicting Patient-Specific Response: Testing this compound on a panel of PDOs could help refine predictive biomarkers and identify which patients are most likely to respond. acrobiosystems.com
Investigating Resistance: Organoids can be used to study the development of resistance to this compound in a more clinically relevant context than 2D cell cultures.
High-Throughput Screening: The ability to generate numerous uniform organoids facilitates high-throughput screening for combination therapies that could enhance the efficacy of this compound or overcome resistance. acrobiosystems.comsciltp.com
As a preclinical model, organoids are more accurate than conventional cell lines and more cost-effective and scalable than animal models, positioning them as an essential tool for the future translational development of this compound. acrobiosystems.com
Patient-Derived Xenografts (PDX)
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior preclinical platform. news-medical.netyoutube.com These models are known to preserve the histological and genetic characteristics of the original tumor, offering a more faithful representation of human cancer compared to traditional cell line-derived xenografts. e-crt.orgmdpi.com
For this compound, the application of PDX models holds significant promise for advancing our understanding of its therapeutic potential in a clinically relevant context. Future research utilizing a diverse panel of PDX models from various cancer types with known c-Met alterations could provide critical insights into the spectrum of sensitivity to this compound. Such studies would be instrumental in identifying predictive biomarkers of response and resistance.
A key advantage of PDX models is their ability to support "co-clinical trials," where the response of a patient's tumor in the clinic is correlated with the response of their corresponding PDX model to the same agent. mdpi.com This parallel analysis can accelerate the identification of effective treatment strategies and the development of personalized medicine approaches for this compound. Furthermore, PDX models can be invaluable for investigating mechanisms of acquired resistance to this compound. By treating PDX-bearing mice until resistance develops, researchers can analyze the resistant tumors to identify the molecular changes that drive this resistance, paving the way for the development of rational combination therapies.
| Research Question | Potential PDX Application for this compound | Expected Outcome |
| Biomarker Discovery | Screen a panel of PDX models with diverse genetic backgrounds. | Identification of genetic or protein markers that correlate with sensitivity or resistance to this compound. |
| Efficacy in Heterogeneous Tumors | Evaluate tumor response in PDX models that retain the heterogeneity of the original patient tumor. | Understanding of how intratumoral heterogeneity impacts the therapeutic efficacy of this compound. |
| Mechanisms of Acquired Resistance | Long-term treatment of responsive PDX models to induce resistance. | Elucidation of the molecular pathways that are activated to bypass c-Met inhibition by this compound. |
| Combination Therapy Screening | Test this compound in combination with other targeted agents or chemotherapies in various PDX models. | Identification of synergistic drug combinations that can enhance efficacy or overcome resistance. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
To gain a holistic understanding of the biological effects of this compound, future academic research should focus on the integration of multi-omics data. frontlinegenomics.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by c-Met inhibition. nih.gov By analyzing these different layers of biological information, researchers can construct a more complete picture of the drug's mechanism of action and its impact on the entire cellular system. mdpi.com
Integrative multi-omics analysis can be particularly powerful in elucidating the downstream signaling pathways affected by this compound. nih.gov While it is known to inhibit c-Met phosphorylation, a multi-omics approach can map the subsequent cascade of events, identifying key effector proteins and metabolic pathways that are modulated. This deep mechanistic understanding is crucial for optimizing its therapeutic use and for identifying potential off-target effects.
Furthermore, multi-omics can be applied to patient samples from future clinical trials of this compound to identify biosignatures that predict treatment response. mdpi.com By comparing the multi-omics profiles of responders and non-responders, it may be possible to develop a composite biomarker panel that can guide patient selection and improve clinical outcomes.
| Omics Layer | Research Focus with this compound | Potential Insights |
| Genomics | Analysis of tumor DNA from preclinical models and patients. | Identification of baseline genetic alterations (e.g., c-Met mutations, amplifications) that confer sensitivity. |
| Transcriptomics | RNA sequencing to profile gene expression changes upon treatment. | Understanding of the transcriptional reprogramming induced by this compound and the activation of compensatory pathways. |
| Proteomics | Mass spectrometry-based analysis of protein expression and phosphorylation. | Direct measurement of target engagement (c-Met phosphorylation) and mapping of downstream signaling networks. |
| Metabolomics | Profiling of cellular metabolites to assess metabolic shifts. | Elucidation of how c-Met inhibition by this compound impacts cancer cell metabolism. |
Advanced Imaging Techniques for Monitoring this compound Activity In Vivo
The development and application of advanced in vivo imaging techniques are critical for the non-invasive monitoring of this compound's pharmacodynamic activity and therapeutic efficacy. Modalities such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) offer the potential to visualize and quantify biological processes in real-time within a living organism. nih.govdirjournal.org
For this compound, PET imaging with radiolabeled tracers that bind to the c-Met receptor could be developed to assess target engagement and receptor occupancy in tumors. This would provide direct evidence of the drug reaching its intended target and exerting its inhibitory effect. Additionally, PET with metabolic tracers like 18F-FDG can be used to monitor changes in tumor metabolism as an early indicator of treatment response, often preceding changes in tumor size. nih.gov
Functional MRI techniques, such as diffusion-weighted imaging (DWI) and dynamic contrast-enhanced MRI (DCE-MRI), can provide valuable information about tumor cellularity and vascularity, respectively. nih.gov These methods could be employed to monitor the anti-proliferative and anti-angiogenic effects of this compound in preclinical models and, subsequently, in clinical settings. The integration of these advanced imaging techniques into the research framework for this compound will be instrumental in optimizing treatment schedules and providing early evidence of therapeutic benefit.
| Imaging Modality | Potential Application for this compound | Information Gained |
| PET | Development of a c-Met specific radiotracer. | Direct visualization and quantification of target engagement and receptor occupancy. |
| PET with 18F-FDG | Monitoring changes in glucose metabolism in tumors. | Early assessment of treatment response and metabolic shutdown. |
| Diffusion-Weighted MRI (DWI) | Measuring the diffusion of water molecules in tumor tissue. | Assessment of changes in tumor cellularity and apoptosis. |
| Dynamic Contrast-Enhanced MRI (DCE-MRI) | Assessing tumor perfusion and vascular permeability. | Evaluation of the anti-angiogenic effects on tumor vasculature. |
Comparative Studies with Other Selective c-Met Inhibitors
The landscape of c-Met inhibitors has evolved, with several selective agents, such as tepotinib (B1684694) and capmatinib, having gained regulatory approval for specific indications. nih.govresearchgate.net Future academic studies should include head-to-head comparative analyses of this compound with these and other emerging c-Met inhibitors. Such studies are essential to delineate the unique pharmacological properties, efficacy, and resistance profiles of each compound.
Comparative studies should be conducted in well-characterized preclinical models, including a panel of cancer cell lines and PDX models with different c-Met alterations. Key parameters for comparison would include potency in inhibiting c-Met signaling, selectivity against a broad panel of kinases, and efficacy in both HGF-dependent and -independent models of c-Met activation. nih.gov
Furthermore, investigating the differential impact of these inhibitors on the development of resistance is a critical area of research. Understanding whether different selective c-Met inhibitors induce distinct resistance mechanisms could inform strategies for sequential or combination therapies. Matching-adjusted indirect comparisons from clinical trial data of other inhibitors can also provide a preliminary context for the potential efficacy of this compound. ispor.orgnih.gov
| Feature | This compound | Tepotinib | Capmatinib |
| Type | Selective c-Met inhibitor | Selective c-Met inhibitor | Selective c-Met inhibitor |
| Reported IC50 for c-Met | 9 nmol/L nih.gov | 1.7-1.8 nmol/L aacrjournals.org | Data not readily available in searched sources |
| Preclinical Models | Murine xenografts nih.gov | In vitro and in vivo models aacrjournals.org | Preclinical and clinical data available nih.gov |
| Key Preclinical Findings | Induced tumor regression regardless of HGF-dependence. nih.gov | Potent antitumor activity in MET-dependent models, brain penetration. aacrjournals.org | Effective in NSCLC with METex14 skipping mutations. nih.gov |
Q & A
Q. What is the molecular mechanism of EMD-1204831, and how does it selectively inhibit c-Met in cancer models?
this compound is a reversible, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. It binds to the kinase domain in a DFG-in conformation, interacting with Met1160 in the hinge region and Asp1222, ensuring high selectivity . Its potency is demonstrated by IC₅₀ values of 12 nM (enzymatic) and 15 nM (cellular), with minimal off-target activity across >400 tested kinases, GPCRs, and ion channels .
Q. What in vitro and in vivo models are commonly used to evaluate this compound’s antitumor efficacy?
Preclinical studies utilize:
- In vitro : Human cancer cell lines with c-Met activation mechanisms (e.g., HGF-dependent U87-MG glioblastoma, c-Met-amplified Hs746T gastric cancer) to assess phosphorylation inhibition and downstream signaling (e.g., IL-8, cyclin D1, p27) .
- In vivo : Murine xenograft models, including TPR-Met-transformed fibroblasts and Hs746T tumors, where doses as low as 6 mg/kg/d induced complete regression . These models differentiate HGF-dependent vs. HGF-independent c-Met activation .
Q. How is the selectivity profile of this compound validated experimentally?
Selectivity is confirmed through:
- Kinase panels : Testing against 242–400+ human kinases, GPCRs, and enzymes to identify off-target effects .
- Cellular assays : Dose-dependent suppression of c-Met phosphorylation without disrupting unrelated signaling pathways .
Advanced Research Questions
Q. How should researchers design experiments to address discrepancies between enzymatic and cellular IC₅₀ values for c-Met inhibitors like this compound?
Discrepancies (e.g., 12 nM enzymatic vs. 15 nM cellular IC₅₀) arise from cellular context (e.g., ATP concentration, feedback loops). Mitigation strategies include:
Q. What methodological considerations are critical when translating this compound from preclinical to clinical studies?
Key considerations include:
- Dose escalation : Use a 3+3 design to determine MTD while monitoring toxicity (e.g., weight loss, organ toxicity) and PK parameters .
- Biomarker validation : Paired tumor biopsies to confirm phospho-c-Met suppression and correlate with clinical response .
- Patient stratification : Select cohorts with c-Met-driven tumors (amplification, mutation, or overexpression) to enhance trial relevance .
Q. How can researchers resolve contradictions in antitumor efficacy across different c-Met activation mechanisms (e.g., HGF-dependent vs. amplification)?
- Mechanistic studies : Use isogenic cell lines to isolate c-Met activation pathways (e.g., HGF stimulation vs. gene amplification) .
- Combination therapies : Test this compound with HGF-neutralizing antibodies in HGF-dependent models to assess synergy .
- Transcriptomic profiling : Identify resistance markers (e.g., EGFR cross-talk) in non-responsive tumors .
Q. What statistical and analytical approaches are recommended for interpreting preclinical data on this compound?
- Error analysis : Use standard deviation/error in IC₅₀ assays to account for variability in cell viability measurements .
- Survival curves : Log-rank tests for xenograft studies to compare tumor regression rates between treatment groups .
- Multivariate analysis : Apply methods like Hilbert-Huang spectral analysis to dissect nonlinear drug response dynamics in time-series data .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
